molecular formula C21H12BrClN2O4 B11698665 (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11698665
M. Wt: 471.7 g/mol
InChI Key: YFURKOIMFJAGNG-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione under specific conditions that favor the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl and chlorophenyl groups, potentially leading to the removal of halogen atoms.

    Substitution: The compound is also susceptible to nucleophilic substitution reactions, especially at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dehalogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of specific biological targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be developed into a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-{[5-(4-Methylphenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H12BrClN2O4

Molecular Weight

471.7 g/mol

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H12BrClN2O4/c22-13-3-1-12(2-4-13)18-10-9-16(29-18)11-17-19(26)24-21(28)25(20(17)27)15-7-5-14(23)6-8-15/h1-11H,(H,24,26,28)/b17-11-

InChI Key

YFURKOIMFJAGNG-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.